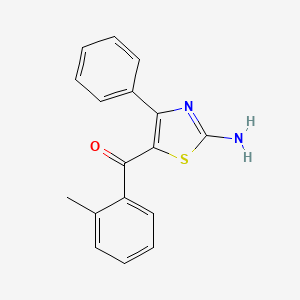
(2-Amino-4-phenyl-1,3-thiazol-5-yl)-(2-methylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Amino-4-phenyl-1,3-thiazol-5-yl)-(2-methylphenyl)methanone is a complex organic compound that features a thiazole ring, an amino group, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions For example, a precursor containing a thiourea and a halogenated ketone can be cyclized in the presence of a base to form the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(2-Amino-4-phenyl-1,3-thiazol-5-yl)-(2-methylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Amino-4-phenyl-1,3-thiazol-5-yl)-(2-methylphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its potential as a ligand. Its structural features make it a candidate for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile component in material science.
Mecanismo De Acción
The mechanism of action of (2-Amino-4-phenyl-1,3-thiazol-5-yl)-(2-methylphenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the context in which the compound is used, such as in medicinal applications where it may interact with disease-related targets.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide
- 2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide
- (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid
Uniqueness
(2-Amino-4-phenyl-1,3-thiazol-5-yl)-(2-methylphenyl)methanone is unique due to the presence of both the thiazole ring and the phenyl group, which confer specific chemical properties and reactivity
Propiedades
Fórmula molecular |
C17H14N2OS |
|---|---|
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
(2-amino-4-phenyl-1,3-thiazol-5-yl)-(2-methylphenyl)methanone |
InChI |
InChI=1S/C17H14N2OS/c1-11-7-5-6-10-13(11)15(20)16-14(19-17(18)21-16)12-8-3-2-4-9-12/h2-10H,1H3,(H2,18,19) |
Clave InChI |
PRBGYSXYXYRNKR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=O)C2=C(N=C(S2)N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















